
1-Propanone, 3-hydroxy-2-methyl-1-phenyl-, (2S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanone, 3-hydroxy-2-methyl-1-phenyl-, (2S)- typically involves the reaction of acetophenone with formaldehyde and a base, followed by hydrolysis. The reaction conditions often include a temperature range of 60-80°C and a reaction time of several hours .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Analyse Chemischer Reaktionen
Types of Reactions
1-Propanone, 3-hydroxy-2-methyl-1-phenyl-, (2S)- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones and carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like thionyl chloride are often used.
Major Products Formed
Oxidation: Produces ketones and carboxylic acids.
Reduction: Yields alcohols.
Substitution: Results in halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
1-Propanone, 3-hydroxy-2-methyl-1-phenyl-, (2S)- is widely used in scientific research due to its role as a photoinitiator. It is employed in:
Chemistry: Used in the synthesis of polymers and resins.
Biology: Utilized in the development of biomaterials.
Medicine: Investigated for its potential in drug delivery systems.
Industry: Applied in coatings, adhesives, and inks.
Wirkmechanismus
The compound acts as a photoinitiator by absorbing UV light and generating free radicals. These free radicals initiate polymerization reactions, leading to the formation of cross-linked polymers. The molecular targets include monomers and oligomers, and the pathways involve radical chain reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Hydroxycyclohexyl phenyl ketone
- 2,2-Dimethoxy-2-phenylacetophenone
- Diphenyl (2,4,6-trimethylbenzoyl)phosphine oxide
Uniqueness
1-Propanone, 3-hydroxy-2-methyl-1-phenyl-, (2S)- is unique due to its high efficiency and low yellowing properties as a photoinitiator. It offers excellent performance in UV-curable systems and is compatible with various substrates .
Eigenschaften
CAS-Nummer |
784144-12-3 |
|---|---|
Molekularformel |
C10H12O2 |
Molekulargewicht |
164.20 g/mol |
IUPAC-Name |
(2S)-3-hydroxy-2-methyl-1-phenylpropan-1-one |
InChI |
InChI=1S/C10H12O2/c1-8(7-11)10(12)9-5-3-2-4-6-9/h2-6,8,11H,7H2,1H3/t8-/m0/s1 |
InChI-Schlüssel |
YHHKOCQFUSUCCG-QMMMGPOBSA-N |
Isomerische SMILES |
C[C@@H](CO)C(=O)C1=CC=CC=C1 |
Kanonische SMILES |
CC(CO)C(=O)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{3-[Ethyl(3-phenylpropyl)amino]propyl}benzene-1,2-diol](/img/structure/B14207432.png)
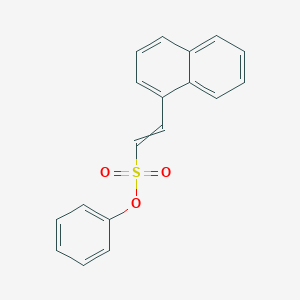
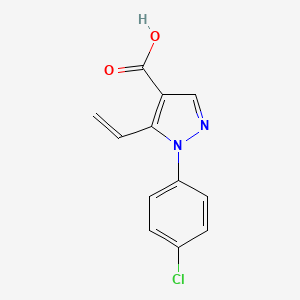

![N-[(2R)-1-(4-Fluorophenyl)-3-hydroxypropan-2-yl]-N'-phenylurea](/img/structure/B14207451.png)
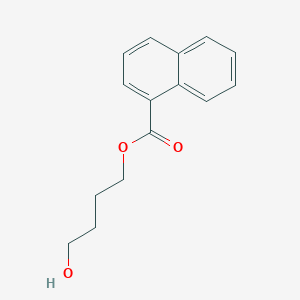
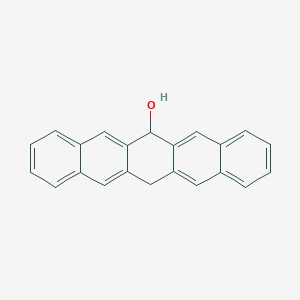
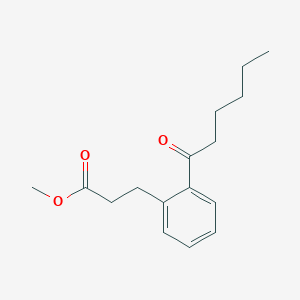
![Benzenemethanamine, N-[1-methyl-1-[(phenylseleno)methyl]-3-butenyl]-](/img/structure/B14207459.png)


![Morpholine, 4-[1-(2-thiazolyl)cycloheptyl]-](/img/structure/B14207486.png)
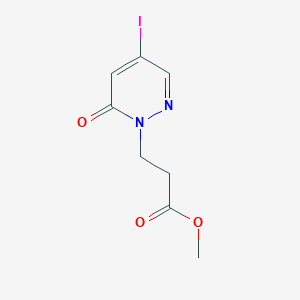
![1,1'-[3-(Trifluoromethyl)hept-3-ene-1,7-diyl]dibenzene](/img/structure/B14207494.png)
